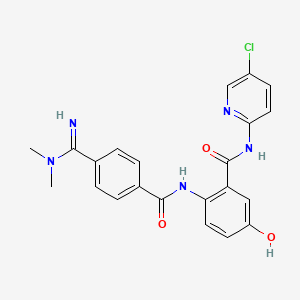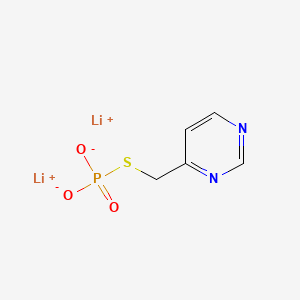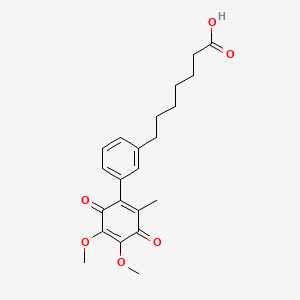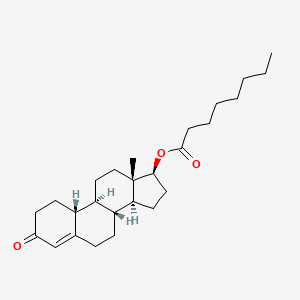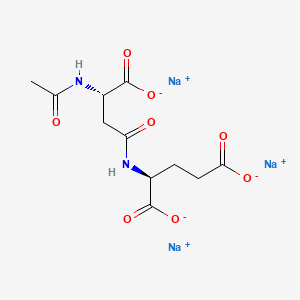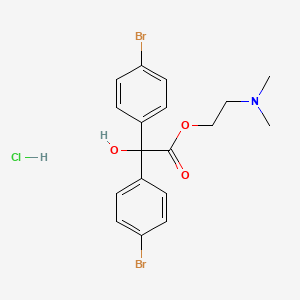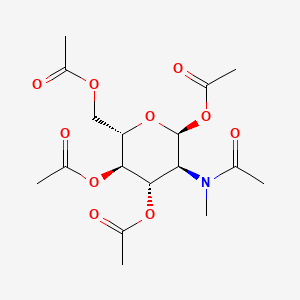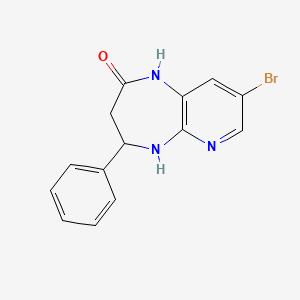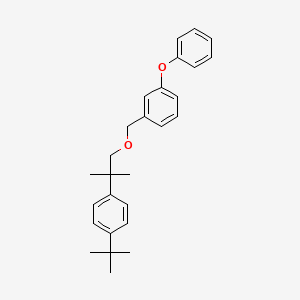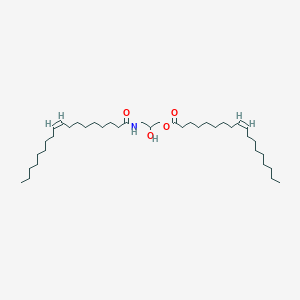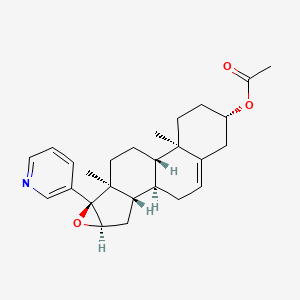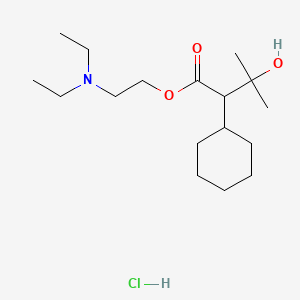
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-ethyl-1H-indol-3-yl)cyclopentyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-ethyl-1H-indol-3-yl)cyclopentyl)methyl)- is a complex organic compound with a unique structure that combines urea with indole and cyclopentyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-ethyl-1H-indol-3-yl)cyclopentyl)methyl)- typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the cyclopentyl group. The final step involves the formation of the urea linkage. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve high-quality products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-ethyl-1H-indol-3-yl)cyclopentyl)methyl)- can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-ethyl-1H-indol-3-yl)cyclopentyl)methyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-ethyl-1H-indol-3-yl)cyclopentyl)methyl)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular functions and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other urea derivatives and indole-containing molecules. Examples are:
- Urea, N-(2,6-dimethylphenyl)-N’-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-
- Urea, N-(2,6-diisopropylphenyl)-N’-((1-(1-ethyl-1H-indol-3-yl)cyclohexyl)methyl)-
Uniqueness
What sets Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-ethyl-1H-indol-3-yl)cyclopentyl)methyl)- apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
145131-22-2 |
|---|---|
Molekularformel |
C29H39N3O |
Molekulargewicht |
445.6 g/mol |
IUPAC-Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[[1-(1-ethylindol-3-yl)cyclopentyl]methyl]urea |
InChI |
InChI=1S/C29H39N3O/c1-6-32-18-25(24-12-7-8-15-26(24)32)29(16-9-10-17-29)19-30-28(33)31-27-22(20(2)3)13-11-14-23(27)21(4)5/h7-8,11-15,18,20-21H,6,9-10,16-17,19H2,1-5H3,(H2,30,31,33) |
InChI-Schlüssel |
OLMZJQYGURXANK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C2=CC=CC=C21)C3(CCCC3)CNC(=O)NC4=C(C=CC=C4C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


